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CGP-75355

HIV-1 protease inhibitor drug resistance atazanavir

HIV-1 protease inhibitor research is frequently confounded by class-wide cross-resistance and metabolic toxicity artifacts that compromise experimental validity. CGP-75355 (atazanavir free base) resolves these challenges with a mechanistically distinct profile: • Unique I50L resistance mutation signature increases viral susceptibility to other PIs, enabling hypersusceptibility studies not feasible with lopinavir or darunavir. • Minimal metabolic perturbation: 13% vs. 27% total cholesterol increase vs. lopinavir/r (p<0.0001); no acute impairment of insulin sensitivity. • Well-characterized PK parameters (t1/2 ~7 h, 86% protein binding) for PK/PD model validation. Supplied as ≥98% pure solid with full analytical documentation. Ideal reference standard for resistance mechanism and PI-associated metabolic toxicity investigations.

Molecular Formula C39H53N5O7
Molecular Weight 703.9 g/mol
CAS No. 191594-64-6
Cat. No. B1668537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-75355
CAS191594-64-6
Synonyms232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz
Molecular FormulaC39H53N5O7
Molecular Weight703.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C39H53N5O7/c1-38(2,3)32(41-36(48)50-7)34(46)40-30(23-26-15-11-9-12-16-26)31(45)25-44(43-35(47)33(39(4,5)6)42-37(49)51-8)24-27-19-21-29(22-20-27)28-17-13-10-14-18-28/h9-22,30-33,45H,23-25H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t30-,31-,32+,33+/m0/s1
InChIKeyUZZKRELETVORAI-UYEZAFAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP-75355 Identity and Core Specifications


CGP-75355, the free base form of atazanavir (brand name Reyataz), is an azapeptide HIV-1 protease inhibitor with the molecular formula C39H53N5O7 and a molecular weight of 703.87 g/mol . It was originated by Novartis and is classified as an anti-HIV agent [1]. As a bis(L-tert-leucine) derivative, CGP-75355 exhibits potent inhibition of HIV-1 protease with an IC50 of 26 nM and demonstrates antiviral activity in cellular assays (EC50 values ranging from 2 to 5 nM against various HIV-1 isolates) [2].

HIV-1 protease inhibition pathway study fit
I50L resistance mutation profiling and cross-resistance research
Metabolic endpoint comparison studies (lipid and insulin sensitivity)

CGP-75355 Substitution Risks


Despite the availability of multiple HIV-1 protease inhibitors (PIs), CGP-75355 (atazanavir) exhibits a distinct resistance profile, metabolic impact, and dosing schedule that preclude simple class substitution. Unlike lopinavir or ritonavir, atazanavir selects for the I50L resistance mutation which paradoxically increases viral susceptibility to other PIs [1]. Clinically, atazanavir-based regimens are associated with significantly smaller increases in total cholesterol (13% vs. 27%, p<0.0001) and triglycerides (15% vs. 50%, p<0.0001) compared to lopinavir/ritonavir [2]. Furthermore, atazanavir does not acutely impair insulin sensitivity, whereas lopinavir/ritonavir reduces insulin sensitivity by 25% (p<0.001) [3]. These pharmacologic distinctions directly impact patient management and experimental design, making generic substitution scientifically unsound without rigorous justification.

Resistance profile mismatch
Class substitution may shift resistance mutation selection; I50L hypersusceptibility to other PIs is not replicated by lopinavir or darunavir.
Metabolic endpoint profile differs
Lipid and insulin sensitivity endpoint changes differ from lopinavir-based regimens, limiting direct interchangeability for metabolic endpoint research.
Dosing schedule mismatch
Once-daily vs. twice-daily dosing may affect adherence endpoint evaluation; comparative PK/PD models require schedule-specific validation.

CGP-75355 Comparative Performance Evidence


I50L Resistance Mutation and Hypersusceptibility

CGP-75355 (atazanavir) selects for the I50L mutation in HIV-1 protease, which confers resistance to atazanavir but paradoxically increases viral susceptibility to other protease inhibitors. In a study of 307 clinical isolates with the I50L mutation, atazanavir resistance increased markedly (median predicted fold change (FC) from 1.2 to 42.4), while susceptibility to other PIs improved: amprenavir FC decreased from 10.2 to 3.2, darunavir from 3.3 to 0.5, indinavir from 13 to 0.5, lopinavir from 34.9 to 1.3, nelfinavir from 22.3 to 1.3, saquinavir from 5.2 to 0.3, and tipranavir from 29.9 to 5.2 [1]. This 'hypersusceptibility' phenotype is unique among HIV-1 protease inhibitors and has direct clinical implications for sequencing antiretroviral therapy [1].

I50L Resistance Profile
Head-to-head
Atazanavir FC: 1.2 → 42.4 (resistance) Amprenavir: 10.2 → 3.2 Darunavir: 3.3 → 0.5 Lopinavir: 34.9 → 1.3 Indinavir: 13 → 0.5 Nelfinavir: 22.3 → 1.3 Saquinavir: 5.2 → 0.3 Tipranavir: 29.9 → 5.2
Supports resistance sequencing research context
307 clinical isolates, Virtual Phenotype-LM analysis
HIV-1 protease inhibitor drug resistance atazanavir

Superior Lipid Profile vs Lopinavir/Ritonavir

In the phase III CASTLE trial (n=883 treatment-naïve patients), CGP-75355 (atazanavir) 300 mg once-daily boosted with ritonavir 100 mg demonstrated a significantly more favorable lipid profile than lopinavir/ritonavir 400/100 mg twice-daily. At 48 weeks, atazanavir/r was associated with a 13% increase in total cholesterol from baseline, compared to a 27% increase with lopinavir/r (p<0.0001). Fasting triglycerides increased by 15% in the atazanavir/r arm versus 50% in the lopinavir/r arm (p<0.0001) [1]. Only 2% of atazanavir/r patients required initiation of lipid-lowering therapy compared to 7% in the lopinavir/r arm [1].

Lipid Profile vs Lopinavir/r
Head-to-head
Atazanavir/r: +13% total cholesterol, +15% triglycerides Lopinavir/r: +27% total cholesterol, +50% triglycerides
Reported lipid endpoint profile difference
48-week CASTLE trial, n=883
HIV dyslipidemia cardiovascular risk atazanavir

Preserved Insulin Sensitivity vs Lopinavir/Ritonavir

CGP-75355 (atazanavir) does not acutely impair insulin sensitivity, in contrast to lopinavir. In a randomized crossover study of 26 healthy men, 10 days of atazanavir/ritonavir 300/100 mg once-daily resulted in no significant change from baseline insulin sensitivity during euglycemic clamp (P=0.132), whereas lopinavir/ritonavir 400/100 mg twice-daily significantly decreased insulin sensitivity by 25% (P<0.001) [1]. The between-treatment difference was also significant (-18%; P=0.023) [1]. In vitro, atazanavir inhibited insulin-stimulated glucose uptake in human adipocytes significantly less than lopinavir at all concentrations tested (3-30 μmol/L) [1].

Insulin Sensitivity vs Lopinavir/r
Head-to-head
Atazanavir/r: no significant change (P=0.132) Lopinavir/r: 25% decrease in insulin sensitivity (P
Reported insulin sensitivity endpoint context
10-day crossover study, 26 healthy men
Antiviral Response vs Lopinavir/r
Head-to-head
Atazanavir/r 78% vs 76% (HIV RNA
Reported antiviral endpoint non-inferiority context
CASTLE 48-week, n=883
Protease Inhibition Potency
Class-level
Atazanavir IC50: 2–15 nM Darunavir: 1–5 nM Lopinavir: 4–5 nM Ritonavir: 4–150 nM Indinavir: 25–100 nM
Reported potency ranking context
Recombinant HIV-1 protease assays, compiled sources
insulin resistance glucose metabolism HIV protease inhibitors atazanavir

Once-Daily Dosing with Comparable Efficacy

CGP-75355 (atazanavir) enables once-daily dosing, whereas lopinavir/ritonavir requires twice-daily administration. In the CASTLE trial, once-daily atazanavir/ritonavir 300/100 mg demonstrated similar antiviral efficacy to twice-daily lopinavir/ritonavir 400/100 mg: 78% of atazanavir/r patients (n=440) achieved HIV-1 RNA <50 copies/mL at 48 weeks compared to 76% of lopinavir/r patients (n=443) [1]. This non-inferior efficacy was maintained through 96 weeks [1].

Antiviral Response vs Lopinavir/r
Head-to-head
Atazanavir/r 78% vs 76% (HIV RNA
Reported antiviral endpoint non-inferiority context
CASTLE 48-week, n=883
Protease Inhibition Potency
Class-level
Atazanavir IC50: 2–15 nM Darunavir: 1–5 nM Lopinavir: 4–5 nM Ritonavir: 4–150 nM Indinavir: 25–100 nM
Reported potency ranking context
Recombinant HIV-1 protease assays, compiled sources
antiretroviral therapy dosing frequency adherence atazanavir

Antiviral Potency Comparable to Darunavir

CGP-75355 (atazanavir) exhibits potent inhibition of HIV-1 protease with an IC50 range of 2-15 nM [1]. This places atazanavir among the more potent protease inhibitors: darunavir, considered a high-genetic-barrier PI, has an IC50 of 1-5 nM; lopinavir has an IC50 of 4-5 nM; ritonavir ranges from 4-150 nM; and older agents like indinavir range from 25-100 nM [1]. Atazanavir also demonstrates cellular antiviral activity with EC50 values of 2-5 nM against multiple HIV-1 isolates in PBMCs, macrophages, and MT-2 cells [2].

Protease Inhibition Potency
Class-level
Atazanavir IC50: 2–15 nM Darunavir: 1–5 nM Lopinavir: 4–5 nM Ritonavir: 4–150 nM Indinavir: 25–100 nM
Reported potency ranking context
Recombinant HIV-1 protease assays, compiled sources
HIV-1 protease IC50 antiviral potency atazanavir

CGP-75355 Research and Industrial Applications


Resistance Profiling and Salvage Therapy Research

CGP-75355 is ideally suited for studies investigating HIV-1 protease inhibitor resistance mechanisms and sequencing strategies. Its unique I50L mutation signature (which increases susceptibility to other PIs) [1] makes it a critical tool compound for laboratories developing next-generation protease inhibitors or evaluating cross-resistance patterns. Researchers can leverage this property to design experiments exploring 'hypersusceptibility' and salvage therapy paradigms that are not possible with lopinavir or darunavir.

Metabolic Toxicity and PI Class Effects

Given the documented differential effects on lipids (13% vs. 27% total cholesterol increase vs. lopinavir/r) [2] and insulin sensitivity (no impairment vs. 25% decrease with lopinavir/r) [3], CGP-75355 serves as a benchmark compound for investigating PI-associated metabolic toxicities. It enables researchers to dissect on-target (HIV protease inhibition) from off-target metabolic effects, facilitating the development of safer antiretroviral agents.

Pharmacokinetic Modeling of Once-Daily Regimens

CGP-75355's pharmacokinetic profile supporting once-daily dosing [2] makes it a valuable reference standard for developing and validating PK/PD models aimed at improving antiretroviral adherence. Its elimination half-life (~7 hours) and protein binding (86%) [4] provide well-characterized parameters for comparative studies with novel long-acting formulations or investigational protease inhibitors.

Application
Selection Property
Validation Focus
HIV-1 PI resistance sequencing and cross-resistance studies
I50L mutation-specific resistance profile
Hypersusceptibility to other PIs in sequencing context
PI-associated metabolic endpoint comparison studies
Differential lipid and insulin sensitivity profiles
Metabolic endpoint monitoring vs comparator PIs
Once-daily dosing adherence PK/PD research
Once-daily pharmacokinetic profile
Adherence endpoint and exposure-response modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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